- Industrial production process of O-desmethylvenlafaxine from venlafaxine hydrochloride, China, , ,
Cas no 93413-62-8 (D,L-O-Desmethyl Venlafaxine)
D,L-O-Desmethyl Venlafaxine structure
Product Name:D,L-O-Desmethyl Venlafaxine
CAS-Nr.:93413-62-8
MF:C16H25NO2
MW:263.375204801559
MDL:MFCD00871934
CID:61627
PubChem ID:329770282
Update Time:2023-11-22
D,L-O-Desmethyl Venlafaxine Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 4-(2-(Dimethylamino)-1-(1-hydroxycyclohexyl)ethyl)phenol
- 4-[2-(Dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol
- O-Desmethylvenlafaxine
- 4-(2-(Dimethylamino)-1-(1-hydroxycyclohexyl)-ethyl)phenol
- D,L-O-Desmethyl Venlafaxine
- O-DesMethyl Venlafaxine Hydrochloride
- O-Desmethylvenlafaxine solution
- Desvenlafaxine
- DVS 233
- Pristiq
- O-desmethyl venlafaxine
- Desvenlafaxine [INN:BAN]
- O-Desvenlafaxine
- d,l-O-Desmethylvenlafaxine
- KYYIDSXMWOZKMP-UHFFFAOYSA-N
- Desvenlafaxine, 97%
- 1-[2-(dimethylamino)-1-(4-hydroxyphenyl)ethyl]cyclohexanol
- Phenol, 4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]-
- Phenol, 4-(2-(dimethylamino)-1-(1-hydro
- O-DESMETHYL VENLAFAXINE-D10
- DL-O-Desmethylvenlafaxin
- Desvenlafaxine(O-Desnethylvenfaxine)
- 1-[1-(4-Hydroxyphenyl)-2-dimethylaminoethyl]cyclohexanol
- 4-[1-(1-Hydroxycyclohexyl)-2-(dimethylamino)ethyl]phenol
- Desmethylvenlafaxine
- 4-[2-(Dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol (ACI)
- D-VENIZ
- Khedezla
- MDD-XR
- NEWVEN
-
- MDL: MFCD00871934
- Inchi: 1S/C16H25NO2/c1-17(2)12-15(13-6-8-14(18)9-7-13)16(19)10-4-3-5-11-16/h6-9,15,18-19H,3-5,10-12H2,1-2H3
- InChI-Schlüssel: KYYIDSXMWOZKMP-UHFFFAOYSA-N
- Lächelt: OC1C=CC(C(C2(CCCCC2)O)CN(C)C)=CC=1
Berechnete Eigenschaften
- Genaue Masse: 263.189
- Monoisotopenmasse: 263.189
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 19
- Anzahl drehbarer Bindungen: 4
- Komplexität: 266
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 1
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 43.7
Experimentelle Eigenschaften
- Farbe/Form: Weißes kristallines Pulver
- Dichte: 1.115
- Schmelzpunkt: 220.0 to 224.0 deg-C
- Siedepunkt: 403.8°C at 760 mmHg
- Flammpunkt: Grad Fahrenheit:48.2°F
Grad Celsius:9°C - Brechungsindex: 1.573
- PSA: 43.70000
- LogP: 2.73260
- Farbe/Form: 1.0 mg/mL in methanol
D,L-O-Desmethyl Venlafaxine Sicherheitsinformationen
-
Symbol:
- Signalwort:Warning
- Gefahrenhinweis: H319
- Warnhinweis: P305+P351+P338
- Transportnummer gefährlicher Stoffe:UN1230 - class 3 - PG 2 - Methanol, solution
- WGK Deutschland:3
- Code der Gefahrenkategorie: 36
- Sicherheitshinweise: 26
- RTECS:GV8872620
-
Identifizierung gefährlicher Stoffe:
- Lagerzustand:−20°C
D,L-O-Desmethyl Venlafaxine Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM117133-10g |
4-[2-(Dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol |
93413-62-8 | 98% | 10g |
$122 | 2021-06-15 | |
| Chemenu | CM117133-25g |
4-[2-(Dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol |
93413-62-8 | 98% | 25g |
$213 | 2021-06-15 | |
| Fluorochem | 079439-1g |
4-(2-(Dimethylamino)-1-(1-hydroxycyclohexyl)ethyl)phenol |
93413-62-8 | 95% | 1g |
£40.00 | 2022-03-01 | |
| Fluorochem | 079439-5g |
4-(2-(Dimethylamino)-1-(1-hydroxycyclohexyl)ethyl)phenol |
93413-62-8 | 95% | 5g |
£108.00 | 2022-03-01 | |
| Fluorochem | 079439-10g |
4-(2-(Dimethylamino)-1-(1-hydroxycyclohexyl)ethyl)phenol |
93413-62-8 | 95% | 10g |
£98.00 | 2021-06-30 | |
| Fluorochem | 079439-25g |
4-(2-(Dimethylamino)-1-(1-hydroxycyclohexyl)ethyl)phenol |
93413-62-8 | 95% | 25g |
£365.00 | 2022-03-01 | |
| S e l l e c k ZHONG GUO | S4113-5mg |
Desvenlafaxine |
93413-62-8 | 99.72% | 5mg |
¥647.01 | 2023-09-15 | |
| TRC | D296500-2.5mg |
D,L-O-Desmethyl Venlafaxine |
93413-62-8 | 2.5mg |
$ 75.00 | 2023-04-17 | ||
| TRC | D296500-5mg |
D,L-O-Desmethyl Venlafaxine |
93413-62-8 | 5mg |
$ 108.00 | 2023-09-08 | ||
| TRC | D296500-10mg |
D,L-O-Desmethyl Venlafaxine |
93413-62-8 | 10mg |
$ 164.00 | 2023-09-08 |
D,L-O-Desmethyl Venlafaxine Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Ethanethiol , Sodium hydride Solvents: Dimethylformamide ; 2 h, rt
1.2 Solvents: Dimethylformamide ; rt → 40 °C; 20 min, 120 °C; 120 °C → 150 °C; 2 h, 150 °C; 20 min, 150 °C → 5 °C
1.3 Reagents: Acetic acid , Hydrochloric acid Solvents: Water ; 35 °C; pH 3, rt
1.4 Solvents: Toluene ; 30 min, rt; 30 min, rt
1.2 Solvents: Dimethylformamide ; rt → 40 °C; 20 min, 120 °C; 120 °C → 150 °C; 2 h, 150 °C; 20 min, 150 °C → 5 °C
1.3 Reagents: Acetic acid , Hydrochloric acid Solvents: Water ; 35 °C; pH 3, rt
1.4 Solvents: Toluene ; 30 min, rt; 30 min, rt
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Polyethylene glycol monomethyl ether ; 30 min, rt
1.2 Reagents: 2-Methyl-5-tert-butylthiophenol ; 1 h, rt → 175 °C; 24 h, 175 °C; 1 h, 175 °C → 80 °C
1.3 Reagents: Water ; 30 min, 80 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 5
1.5 Reagents: Ammonia ; pH 9.5; 1 h, rt
1.2 Reagents: 2-Methyl-5-tert-butylthiophenol ; 1 h, rt → 175 °C; 24 h, 175 °C; 1 h, 175 °C → 80 °C
1.3 Reagents: Water ; 30 min, 80 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 5
1.5 Reagents: Ammonia ; pH 9.5; 1 h, rt
Referenz
- Process for preparation of 4-[2-(N-substituted-amino)-1-(1-hydroxycyclohexyl-1-yl)ethyl]phenols, World Intellectual Property Organization, , ,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Methanol ; rt → 50 °C; 2 h, 50 psi, 50 °C
1.2 Reagents: Ammonia Solvents: Water ; pH 9.5
1.2 Reagents: Ammonia Solvents: Water ; pH 9.5
Referenz
- Process for preparing desvenlafaxine, 4-(2-dimethylamino)-1-(1-hydroxycyclohexyl)phenol and salts thereof for treatment of depressive and vasomotor menopause disorders, Czech Republic, , ,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Solvents: Isopropanol , Water ; 20 °C; 2 h, 20 °C
1.2 Reagents: Formic acid Solvents: Water ; 103 °C
1.2 Reagents: Formic acid Solvents: Water ; 103 °C
Referenz
- Advances in research at synthesis process optimization and quality standard improvement of O-desmethylvenlafaxine succinate, Frontiers in Chemistry (Lausanne, 2022, 10,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Solvents: Polyethylene glycol ; 25 - 39 °C
1.2 Reagents: 1,2-Ethanedithiol ; 25 - 30 °C
1.3 Reagents: Potassium hydroxide ; 30 min, 25 - 30 °C; 30 °C → 190 °C; 24 h, 140 - 190 °C; 140 °C → 25 °C
1.4 Solvents: Water ; 25 - 30 °C
1.5 Reagents: Hydrochloric acid Solvents: Water ; 25 - 30 °C
1.6 Reagents: Ammonium hydroxide Solvents: Water ; 1 h, pH 9 - 9.5, 25 - 30 °C
1.2 Reagents: 1,2-Ethanedithiol ; 25 - 30 °C
1.3 Reagents: Potassium hydroxide ; 30 min, 25 - 30 °C; 30 °C → 190 °C; 24 h, 140 - 190 °C; 140 °C → 25 °C
1.4 Solvents: Water ; 25 - 30 °C
1.5 Reagents: Hydrochloric acid Solvents: Water ; 25 - 30 °C
1.6 Reagents: Ammonium hydroxide Solvents: Water ; 1 h, pH 9 - 9.5, 25 - 30 °C
Referenz
- An improved process for o-demethylation of venlafaxine, India, , ,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Chlorotrimethylsilane , Disodium sulfide ; 30 min, rt
1.2 7 h, 160 - 170 °C; 65 - 70 °C
1.2 7 h, 160 - 170 °C; 65 - 70 °C
Referenz
- Preparation of O-desmethylvenlafaxine by demethylation of venlafaxine, World Intellectual Property Organization, , ,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Ethylene glycol ; 3 - 4 h, rt → 200 °C; 24 h, 195 - 200 °C
Referenz
- Process for preparation of 1-[2-(dimethylamino)-1-(4-hydroxyphenyl) ethyl]-cyclohexanol and salts thereof, World Intellectual Property Organization, , ,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Aluminum chloride Solvents: Ethanethiol ; 0.5 h, rt
1.2 Reagents: Phosphoric acid Solvents: Water ; pH 3.5
1.3 Reagents: Ammonia Solvents: Water ; pH 9.5 - 10
1.2 Reagents: Phosphoric acid Solvents: Water ; pH 3.5
1.3 Reagents: Ammonia Solvents: Water ; pH 9.5 - 10
Referenz
- Preparation method of desvenlafaxine succinate, China, , ,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Methanol ; 2 h, 60 °C
1.2 Reagents: Ammonia Solvents: Water ; pH 9.5, rt
1.2 Reagents: Ammonia Solvents: Water ; pH 9.5, rt
Referenz
- Novel oxalate salts of desvenlafaxine possessing improved aqueous solubility and bioavailability as agents for treatment of menopause-related depression and vasomotor disorders, Czech Republic, , ,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Methanol ; 2 h, 60 °C
Referenz
- Process for preparing desvenlafaxine and salts thereof, Czech Republic, , ,
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ; 5 h, 1 MPa, rt
Referenz
- Process for synthesis of Desvenlafaxine succinate, China, , ,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Lithium tri-sec-butylborohydride Solvents: 1,2-Dimethoxyethane ; 24 h, 93 - 94 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3.5, 10 - 15 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 9.6
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3.5, 10 - 15 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 9.6
Referenz
- Novel succinate salt of O-desmethylvenlafaxine, World Intellectual Property Organization, , ,
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Triisobutylaluminum Solvents: Toluene ; 20 - 30 °C; 20 h, reflux; reflux → rt
1.2 Reagents: Water ; < 30 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 5
1.2 Reagents: Water ; < 30 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 5
Referenz
- Process for the preparation of desvenlafaxine by demethylation of venlafaxine using trialkylaluminum or dialkylaluminum hydride compounds, World Intellectual Property Organization, , ,
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: Formic acid Solvents: Acetic acid , Water ; 15 h, 110 - 115 °C
Referenz
- Preparation method of O-desmethylvenlafaxine, China, , ,
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Reagents: Sodium triacetoxyborohydride Solvents: Methanol ; 4.66 h, rt
Referenz
- Improved process for synthesizing desvenlafaxine free base and salts or solvates thereof for dosage forms, World Intellectual Property Organization, , ,
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 6 h, 30 °C
Referenz
- Synthesis of desmethylvenlafaxine, Zhongguo Xiandai Yingyong Yaoxue, 2014, 31(2), 151-154
Herstellungsverfahren 17
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 25 °C
Referenz
- Process for the preparation of O-desmethyl venlafaxine (ODV) from phenylacetic acid derivatives, dimethylamine, and cyclohexanone, World Intellectual Property Organization, , ,
Herstellungsverfahren 18
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ; 12 h, 1.5 MPa, rt
Referenz
- Synthesis of O-desmethylvenlafaxine succinate, Zhongnan Yaoxue, 2012, 10(3), 175-177
Herstellungsverfahren 19
Reaktionsbedingungen
1.1 Solvents: Isopropanol ; 2 h, 20 °C
1.2 Reagents: Formic acid Solvents: Water ; 48 h, 103 °C
1.2 Reagents: Formic acid Solvents: Water ; 48 h, 103 °C
Referenz
- Environmentally-friendly synthesis method of desvenlafaxine and its succinic acid salt using 4-benzyloxyphenylacetonitrile, China, , ,
D,L-O-Desmethyl Venlafaxine Raw materials
- D,L-N,N-Didesmethyl-O-desmethyl Venlafaxine
- D,L-N,N-Didesmethyl-O-desmethyl Venlafaxine Hydrochloride
- 1-(1-(4-(Benzyloxy)phenyl)-2-(dimethylamino)ethyl)cyclohexanol
- Venlafaxine hydrochloride
- Cyclohexanol, 1-[2-(dimethylamino)-1-[4-(phenylmethoxy)phenyl]ethyl]-, hydrochloride (1:1)
- D,L-Venlafaxine
D,L-O-Desmethyl Venlafaxine Preparation Products
D,L-O-Desmethyl Venlafaxine Lieferanten
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Mitglied
(CAS:93413-62-8)O-Desmethylvenlafaxine
Bestellnummer:LE11716
Bestandsstatus:in Stock
Menge:25KG,200KG,1000KG
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 20 June 2025 12:05
Preis ($):discuss personally
Email:18501500038@163.com
Amadis Chemical Company Limited
Gold Mitglied
(CAS:93413-62-8)D,L-O-Desmethyl Venlafaxine
Bestellnummer:A959543
Bestandsstatus:in Stock
Menge:5g/1g/25g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 16:10
Preis ($):629.0/182.0/1007.0
Email:sales@amadischem.com
D,L-O-Desmethyl Venlafaxine Verwandte Literatur
-
Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
-
Jason Wan Lab Chip, 2020,20, 4528-4538
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
93413-62-8 (D,L-O-Desmethyl Venlafaxine) Verwandte Produkte
- 93413-44-6(S-Venlafaxine)
- 149289-30-5(rac N-Desmethyl Venlafaxine)
- 1062607-49-1(D,L-O-Desmethyl Venlafaxine-d10)
- 135308-74-6(rac N,O-Didesmethyl Venlafaxine)
- 1062605-69-9(D,L-O-Desmethyl Venlafaxine-d6)
- 93413-69-5(D,L-Venlafaxine)
- 142761-12-4((S)-(+)-O-Desmethyl Venlafaxine)
- 93413-46-8(R-Venlafaxine)
- 142761-11-3(R-(-)-O-Desmethyl Venlafaxine)
- 1346600-38-1(rac Dehydro-O-desmethyl Venlafaxine)
Empfohlene Lieferanten
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:93413-62-8)O-Desmethylvenlafaxine
Reinheit:99%
Menge:25KG,200KG,1000KG
Preis ($):Untersuchung
Amadis Chemical Company Limited
(CAS:93413-62-8)D,L-O-Desmethyl Venlafaxine
Reinheit:99%/99%/99%
Menge:5g/1g/25g
Preis ($):629.0/182.0/1007.0